4-(Trifluoromethylthio)phenylthiourea 4-(Trifluoromethylthio)phenylthiourea
Brand Name: Vulcanchem
CAS No.: 886499-77-0
VCID: VC5515198
InChI: InChI=1S/C8H7F3N2S2/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(12)14/h1-4H,(H3,12,13,14)
SMILES: C1=CC(=CC=C1NC(=S)N)SC(F)(F)F
Molecular Formula: C8H7F3N2S2
Molecular Weight: 252.27

4-(Trifluoromethylthio)phenylthiourea

CAS No.: 886499-77-0

Cat. No.: VC5515198

Molecular Formula: C8H7F3N2S2

Molecular Weight: 252.27

* For research use only. Not for human or veterinary use.

4-(Trifluoromethylthio)phenylthiourea - 886499-77-0

Specification

CAS No. 886499-77-0
Molecular Formula C8H7F3N2S2
Molecular Weight 252.27
IUPAC Name [4-(trifluoromethylsulfanyl)phenyl]thiourea
Standard InChI InChI=1S/C8H7F3N2S2/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(12)14/h1-4H,(H3,12,13,14)
Standard InChI Key UTHOORTVLNOJIT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=S)N)SC(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

4-(Trifluoromethylthio)phenylthiourea (C₈H₆F₃N₂S₂) consists of a phenyl ring with a thiourea (–NH–C(S)–NH₂) group and a trifluoromethylthio (–SCF₃) substituent at the 1- and 4-positions, respectively. The –SCF₃ group is a strong electron-withdrawing moiety, influencing the compound’s electronic distribution and reactivity . X-ray crystallography of analogous structures reveals planar thiourea motifs stabilized by intramolecular hydrogen bonds, which may enhance stability in biological environments .

Physicochemical Properties

Key properties derived from structurally related compounds include:

PropertyValueSource
Molecular Weight257.071 g/mol
Density1.7 ± 0.1 g/cm³
Boiling Point164.9 ± 40.0 °C
LogP4.58
Vapour Pressure2.5 ± 0.3 mmHg (25°C)
Water SolubilityLow (estimated < 1 mg/mL)

The trifluoromethylthio group contributes to high lipophilicity, facilitating membrane permeability but limiting aqueous solubility . The compound’s flash point of 53.5°C indicates flammability risks during handling.

Synthesis and Optimization

Synthetic Routes

The compound can be synthesized via a two-step approach:

  • Preparation of 4-(Trifluoromethylthio)aniline:

    • Bromobenzene derivatives react with trifluoromethylthiolating agents (e.g., AgSCF₃) under palladium catalysis .

  • Thiourea Formation:

    • The aniline intermediate reacts with thiophosgene or ammonium thiocyanate under phase-transfer catalysis (PTC). PTC methods using PEG-400 yield 82.6% efficiency at 25°C, outperforming conventional heating (51.2% at 82°C) .

Reaction Optimization

Comparative synthesis data for analogous thioureas:

MethodCatalystTemperatureYield (%)Reference
PTCPEG-40025°C82.6
ConventionalNone82°C51.2

PTC reduces energy input and improves yields by enhancing interfacial contact between reagents .

CompoundSubstituentSW480 IC₅₀ (μM)Selectivity Index (HaCaT)Reference
23,4-Cl₂-Ph9.0 ± 1.422.7
84-CF₃-Ph15.6 ± 4.100.9
94-Cl-Ph24.7 ± 0.051.3

The –SCF₃ group in 8 reduces selectivity compared to dichlorinated analogs (2), suggesting a trade-off between potency and specificity .

Mechanism of Action

Thiourea derivatives induce apoptosis via mitochondrial pathway activation, evidenced by caspase-3/7 upregulation and Bcl-2 suppression . The –SCF₃ group may enhance reactive oxygen species (ROS) generation, exacerbating oxidative stress in cancer cells .

Antimicrobial and Anti-mycobacterial Effects

Activity Against Mycobacterium tuberculosis

N-Trifluoromethylthiolated compounds exhibit minimum inhibitory concentrations (MICs) of 1–4 μg/mL against M. tuberculosis, comparable to first-line drugs like isoniazid . The –SCF₃ group’s electronegativity disrupts mycobacterial cell wall synthesis, though exact targets remain under investigation .

Structure-Activity Relationship (SAR) Analysis

Substituent Effects

Electron-Withdrawing Groups: Dichlorinated (2) and –SCF₃-substituted (8) analogs exhibit higher cytotoxicity than methyl- or cyano-bearing derivatives .
Positional Isomerism: Para-substitution (–SCF₃ at C4) enhances bioactivity over ortho- or meta-positions, likely due to improved target binding .
Lipophilicity: LogP values >4 correlate with increased cellular uptake but may reduce solubility and in vivo efficacy .

Toxicity Considerations

The –SCF₃ group contributes to cytotoxicity in normal cells (e.g., HaCaT IC₅₀ = 14–55 μM) , necessitating selectivity optimization. Prolonged exposure risks include hepatic and renal toxicity, as seen in fluorinated thioureas .

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